molecular formula C9H20O2 B12921949 2-Methyl-4-propylpentane-1,5-diol

2-Methyl-4-propylpentane-1,5-diol

Cat. No.: B12921949
M. Wt: 160.25 g/mol
InChI Key: BNMHDPZDANSITP-UHFFFAOYSA-N
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Description

2-Methyl-4-propylpentane-1,5-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-propylpentane-1,5-diol can be achieved through several methods. One common approach involves the esterification of a mixed dibasic acid with a higher fatty alcohol, followed by hydrogenation under catalytic conditions . This method is advantageous as it avoids the need for catalyst separation after the esterification reaction, simplifying the process and improving yield.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification and hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability, making the compound more accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-propylpentane-1,5-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The compound can be reduced to form hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Alkanes and other hydrocarbons.

    Substitution: Halogenated compounds and other derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-4-propylpentane-1,5-diol involves its interaction with biological membranes and proteins. The hydroxyl groups facilitate hydrogen bonding with cellular components, enhancing the compound’s ability to penetrate biological barriers and exert its effects. This property is particularly useful in enhancing the percutaneous absorption of drugs and other active substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-propylpentane-1,5-diol is unique due to its specific arrangement of hydroxyl groups and alkyl substituents, which confer distinct chemical and physical properties. These properties make it particularly effective as a solvent, antimicrobial agent, and percutaneous absorption enhancer, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2-methyl-4-propylpentane-1,5-diol

InChI

InChI=1S/C9H20O2/c1-3-4-9(7-11)5-8(2)6-10/h8-11H,3-7H2,1-2H3

InChI Key

BNMHDPZDANSITP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)CO)CO

Origin of Product

United States

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